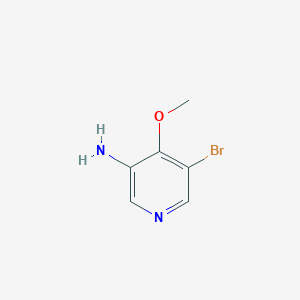

5-Bromo-4-methoxypyridin-3-amine

Description

The exact mass of the compound this compound is 201.97418 g/mol and the complexity rating of the compound is 112. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-4-methoxypyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-10-6-4(7)2-9-3-5(6)8/h2-3H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXNPKRYTAZQZHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC=C1N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90700784 | |

| Record name | 5-Bromo-4-methoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90700784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31872-78-3 | |

| Record name | 5-Bromo-4-methoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90700784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Versatile Heterocyclic Building Block

An In-depth Technical Guide to 5-Bromo-4-methoxypyridin-3-amine (CAS: 31872-78-3): Properties, Synthesis, and Applications in Drug Discovery

This compound is a highly functionalized pyridine derivative that has emerged as a compound of significant interest for researchers in medicinal chemistry and drug discovery. Its strategic arrangement of an amino group, a methoxy group, and a bromine atom on the pyridine core provides a versatile scaffold with multiple reactive sites. This unique substitution pattern allows for the construction of complex molecular architectures, making it an indispensable intermediate for synthesizing a wide array of pharmacologically active molecules, particularly targeted therapies like kinase inhibitors.[1][2]

The pyridine ring itself is considered a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[2] The presence of a bromine atom serves as a crucial handle for modern cross-coupling reactions, while the amino and methoxy groups modulate the electronic properties of the ring and provide key interaction points for binding to biological targets. This guide offers a comprehensive technical overview of its chemical properties, reactivity, and applications, designed for scientists and professionals in drug development.

Core Molecular Data

| Property | Value | Source(s) |

| CAS Number | 31872-78-3 | [3][4][5] |

| Molecular Formula | C₆H₇BrN₂O | [3][4] |

| Molecular Weight | 203.04 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 5-Bromo-4-methoxy-3-pyridinamine, 3-Amino-5-bromo-4-methoxypyridine | [4] |

| SMILES | COC1=C(N)C=NC=C1Br | [3] |

| InChIKey | PXNPKRYTAZQZHF-UHFFFAOYSA-N | [3] |

Physicochemical Properties & Handling

Understanding the physical and chemical properties of this compound is essential for its effective use in synthesis and for ensuring proper storage and handling.

| Property | Value | Source(s) |

| Physical Form | Solid | |

| Boiling Point | 304.1 °C at 760 mmHg | [3][4] |

| Density | 1.622 g/cm³ | [3][4] |

| Flash Point | 137.7 °C | [3] |

| pKa (Predicted) | 5.11 ± 0.28 | [4] |

Storage & Stability: For maintaining chemical integrity, the compound should be stored under an inert atmosphere in a dark, well-ventilated place at room temperature.[4] Proper storage prevents degradation and ensures reproducibility in experimental work.

Safety & Handling: While specific GHS hazard classifications for this exact CAS number are not readily available, data from closely related isomers suggest that caution is warranted.[6][7] Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.

-

Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.

-

Handling Precautions: Avoid all personal contact, including inhalation and ingestion. Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[8]

Reactivity and Synthetic Utility

The synthetic value of this compound is defined by the distinct reactivity of its functional groups. The interplay between the electron-donating amino and methoxy groups and the electro-withdrawing bromine atom on the pyridine ring creates a unique chemical profile that medicinal chemists can exploit.

The two primary sites of reactivity are the bromine atom at the C5 position and the amino group at the C3 position.

-

Bromo Group (C5): This position is primed for palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is readily activated by palladium catalysts, making it an excellent electrophilic partner in reactions like the Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), and Sonogashira (C-C triple bond formation) couplings. This functionality is the primary reason for its use as a building block, as it allows for the modular and efficient introduction of diverse aryl and heteroaryl substituents, enabling the exploration of a vast chemical space to optimize biological activity.[9][10]

-

Amino Group (C3): The nucleophilic amino group can readily undergo acylation, sulfonylation, and alkylation reactions.[11] This allows for the attachment of various side chains or pharmacophoric elements. Furthermore, in the context of drug-target interactions, this primary amine and the adjacent pyridine nitrogen are potent hydrogen bond donors and acceptors, respectively. These interactions are often critical for anchoring a molecule within the active site of a protein, such as the hinge region of a kinase.[2][9]

Caption: Reactivity map of this compound.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The aminopyridine scaffold is a cornerstone in the design of protein kinase inhibitors. Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[12] Inhibitors typically function by competing with ATP for binding in the enzyme's active site.

Derivatives of brominated aminopyridines are frequently used to synthesize potent inhibitors for a variety of kinases, including PI3K, mTOR, and ALK.[9][11] The aminopyridine core acts as an excellent "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a key determinant of binding affinity.[2]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general, representative workflow for using this compound in a Suzuki-Miyaura coupling reaction to synthesize a biaryl product, a common step in the development of kinase inhibitors.

Objective: To synthesize 5-Aryl-4-methoxypyridin-3-amine via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid or pinacol ester (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)

Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound, the arylboronic acid, and the base.

-

Causality: The inert atmosphere is critical to prevent the oxidation and deactivation of the palladium(0) catalyst. The base is required to form the active boronate species, which participates in the transmetalation step of the catalytic cycle.

-

-

Solvent and Catalyst Addition: Add the solvent mixture (e.g., Dioxane/Water) and degas the solution by bubbling with nitrogen for 15-20 minutes. Subsequently, add the palladium catalyst.

-

Causality: Degassing removes dissolved oxygen, further protecting the catalyst. Water is often used as a co-solvent to help dissolve the inorganic base.

-

-

Reaction Execution: Heat the reaction mixture to a specified temperature (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., Ethyl Acetate, 3x).

-

Causality: The aqueous work-up removes the inorganic base and salts, while the desired organic product is extracted into the organic layer.

-

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the final biaryl product.

-

Causality: Brine wash helps to remove residual water from the organic phase. Column chromatography separates the desired product from unreacted starting materials, catalyst residues, and byproducts.

-

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound stands out as a high-value, versatile chemical intermediate for advanced organic synthesis. Its well-defined reactive sites—a bromine atom amenable to a host of cross-coupling reactions and a nucleophilic amino group that serves as both a synthetic handle and a key pharmacophoric feature—make it an ideal starting point for creating diverse libraries of complex molecules. For researchers engaged in the rational design of targeted therapeutics, particularly in the competitive field of kinase inhibitor development, this compound offers a reliable and powerful tool to accelerate the discovery of novel drug candidates.

References

-

PubChem. 5-Bromo-2-methoxypyridin-3-amine | C6H7BrN2O | CID 44754869. [Link]

-

Chemdad. This compound. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Why 5-Bromo-6-methoxypyridin-3-amine is Essential for Modern Drug Discovery. [Link]

-

MDPI. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. rndmate.com [rndmate.com]

- 6. 5-Bromo-2-methoxypyridin-3-amine | C6H7BrN2O | CID 44754869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors | MDPI [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

5-Bromo-4-methoxypyridin-3-amine CAS number 31872-78-3

An In-Depth Technical Guide to 5-Bromo-4-methoxypyridin-3-amine (CAS: 31872-78-3)

Authored by a Senior Application Scientist

Foreword: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of molecular scaffolds and building blocks is a cornerstone of successful synthesis campaigns. This compound has emerged as a pyridine derivative of significant strategic value. Its utility is derived from a unique confluence of structural motifs: an electron-deficient pyridine core, a reactive bromine atom poised for cross-coupling, a nucleophilic amine, and a modulating methoxy group. This specific arrangement provides multiple, orthogonally reactive sites, enabling chemists to construct complex molecular architectures with precision and efficiency. This guide serves as a technical deep-dive for researchers, scientists, and drug development professionals, offering field-proven insights into the properties, reactivity, and strategic applications of this key intermediate.

Core Physicochemical & Structural Characteristics

A thorough understanding of a reagent's physical properties is fundamental to its effective use in synthesis, from reaction setup to purification. The essential data for this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 31872-78-3 | [1][2][3] |

| Molecular Formula | C₆H₇BrN₂O | [1][2] |

| Molecular Weight | 203.04 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Appearance | Solid (form may vary) | |

| Boiling Point | 304.1°C at 760 mmHg | [1][2] |

| Density | 1.622 g/cm³ | [1][2] |

| Flash Point | 137.7°C | [1] |

| pKa | 5.11 ± 0.28 (Predicted) | [2] |

| Canonical SMILES | COC1=C(C=NC=C1N)Br | [1] |

| InChI Key | PXNPKRYTAZQZHF-UHFFFAOYSA-N | [1] |

Strategic Application in Palladium-Catalyzed Cross-Coupling Reactions

The primary synthetic utility of this compound lies in its role as an aryl halide substrate in palladium-catalyzed cross-coupling reactions. The bromine atom at the C5 position serves as an efficient leaving group, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds—transformations that are central to the synthesis of novel therapeutic agents.

Suzuki-Miyaura Coupling: Forging Key C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its mild conditions and broad functional group tolerance.[4][5] It facilitates the coupling of organoboron compounds with halides to construct biaryl and hetero-biaryl structures, which are prevalent motifs in pharmacologically active molecules.[6][7]

The catalytic cycle is a well-established sequence involving a Pd(0)/Pd(II) redox couple.[5] It begins with the oxidative addition of the aryl bromide to the active Pd(0) catalyst. This is followed by transmetalation with a boronic acid (or ester) in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[4]

This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid.

-

Vessel Preparation: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).[6]

-

Catalyst Addition: Add the palladium catalyst. A common choice is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) or a more active pre-catalyst system like Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos).[6]

-

Senior Application Scientist's Note: The primary amine on the substrate can potentially coordinate with the palladium center, acting as a catalyst inhibitor. The use of bulky, electron-rich phosphine ligands helps to stabilize the palladium complex and promote the desired catalytic cycle over catalyst deactivation.

-

-

Inerting the Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can oxidize the Pd(0) catalyst.

-

Solvent Addition: Add a degassed solvent system. A mixture of 1,4-dioxane and water (typically 4:1 to 10:1) is highly effective for Suzuki couplings.[6] The water is crucial for dissolving the inorganic base and facilitating the transmetalation step.

-

Reaction Execution: Heat the mixture with vigorous stirring. Typical temperatures range from 80°C to 110°C. Reaction progress should be monitored by TLC or LC-MS. Microwave irradiation can often reduce reaction times from hours to minutes.[6]

-

Work-up and Purification:

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with brine to remove residual water and inorganic salts, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude residue via flash column chromatography on silica gel to isolate the desired biaryl product.

-

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds, a transformation that is otherwise challenging using classical methods.[8][9] This reaction enables the coupling of this compound with a wide variety of primary and secondary amines, opening avenues to novel diamine scaffolds and other nitrogen-containing heterocycles.[8][10]

Similar to the Suzuki coupling, the catalytic cycle involves a Pd(0)/Pd(II) pathway.[9] Key steps include the oxidative addition of the aryl bromide to Pd(0), coordination of the amine coupling partner, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[8]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound|CAS 31872-78-3|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 5-Bromo-4-methoxypyridin-3-amine: A Versatile Scaffold for Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is a cornerstone of successful drug discovery programs. Heterocyclic compounds, particularly substituted pyridines, form the core of a vast number of approved therapeutics. Among these, 5-Bromo-4-methoxypyridin-3-amine has emerged as a highly valuable, yet specialized, intermediate. Its unique trifunctional arrangement—an amine for amide coupling or further derivatization, a bromine atom for versatile cross-coupling reactions, and a methoxy group to modulate electronic properties and solubility—offers a powerful platform for generating diverse chemical libraries aimed at complex biological targets.

This guide provides an in-depth technical overview of this compound, designed for researchers, medicinal chemists, and drug development professionals. We will move beyond a simple recitation of properties to explore the causality behind its synthetic utility, its strategic application in constructing pharmacologically active molecules, and the critical considerations for its safe and effective handling.

Physicochemical and Structural Properties

The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. This compound is a solid at room temperature, and its key identifiers and properties are summarized below. These data are crucial for reaction planning, characterization, and safety assessments.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₇BrN₂O | [1][2] |

| Molecular Weight | 203.04 g/mol | [2][3] |

| CAS Number | 31872-78-3 | [1][2] |

| Appearance | Solid (form may vary) | N/A |

| Boiling Point | 304.1 °C at 760 mmHg | [1] |

| Density | 1.622 g/cm³ | [1] |

| Storage Conditions | Keep in dark place, Inert atmosphere, Room temperature | [2] |

| SMILES | COC1=C(C=NC=C1N)Br | [1] |

| InChIKey | PXNPKRYTAZQZHF-UHFFFAOYSA-N | [1] |

Synthesis and Reactivity: A Strategic Overview

Proposed Retrosynthetic Pathway

A logical approach involves the strategic functionalization of a simpler pyridine precursor. The following diagram illustrates a plausible retrosynthetic analysis, breaking the target molecule down into more readily available starting materials.

Caption: Proposed retrosynthetic pathway for this compound.

Hypothetical Step-by-Step Synthesis Protocol

This protocol is a hypothetical sequence based on established chemical principles for analogous structures.[4][5] It serves as a guide for experienced chemists and would require optimization and validation in a laboratory setting.

Step 1: Nitration of 4-Chloropyridine N-oxide

-

Rationale: The N-oxide activates the pyridine ring for electrophilic nitration, directing primarily to the 4-position. Subsequent displacement of the chloro group is a key step.

-

Procedure:

-

To a cooled (0 °C) mixture of fuming nitric acid and concentrated sulfuric acid, slowly add 4-chloropyridine N-oxide portion-wise, maintaining the internal temperature below 10 °C.

-

Allow the mixture to warm to room temperature and then heat cautiously to 60-70 °C for several hours, monitoring by TLC or LC-MS.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

The resulting precipitate, 4-chloro-3-nitropyridine N-oxide, is filtered, washed with cold water, and dried.

-

Step 2: Methoxylation to 4-Methoxy-3-nitropyridine N-oxide

-

Rationale: The nitro group activates the 4-position for nucleophilic aromatic substitution (SNAr), allowing the displacement of the chloride with methoxide.

-

Procedure:

-

Dissolve sodium metal in anhydrous methanol under an inert atmosphere to prepare a fresh solution of sodium methoxide.

-

Add 4-chloro-3-nitropyridine N-oxide to the methoxide solution and heat to reflux for several hours until the starting material is consumed.

-

Cool the mixture, neutralize with acetic acid, and remove the methanol under reduced pressure.

-

Extract the product into a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Step 3: Deoxygenation to 4-Methoxy-3-nitropyridine

-

Rationale: Removal of the N-oxide is necessary before the final functionalization steps. PCl₃ or PPh₃ are common reagents for this transformation.

-

Procedure:

-

Dissolve the crude 4-methoxy-3-nitropyridine N-oxide in a solvent like chloroform or acetonitrile.

-

Add phosphorus trichloride (PCl₃) dropwise at 0 °C.

-

Allow the reaction to stir at room temperature or with gentle heating until complete.

-

Quench the reaction by carefully adding it to ice water, neutralize, and extract the product.

-

Step 4: Electrophilic Bromination

-

Rationale: The methoxy group is an activating ortho-, para-director. The position ortho to the methoxy and meta to the nitro group (C5) is the most likely site for electrophilic bromination.

-

Procedure:

-

Dissolve 4-methoxy-3-nitropyridine in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

-

Add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator or acid catalyst.

-

Stir at room temperature or with gentle heating until the reaction is complete.

-

Work up the reaction by washing with aqueous sodium thiosulfate and sodium bicarbonate solutions, then extract and purify.

-

Step 5: Reduction of the Nitro Group

-

Rationale: The final step is the reduction of the nitro group to the target amine. Catalytic hydrogenation is a clean and efficient method.

-

Procedure:

-

Dissolve the 5-bromo-4-methoxy-3-nitropyridine in ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Place the mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously for several hours.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst and concentrate the filtrate to yield this compound.

-

Applications in Drug Discovery: A Versatile Chemical Hub

The true value of this compound lies in its role as a versatile scaffold. The bromine atom serves as a "handle" for introducing molecular complexity via palladium-catalyzed cross-coupling reactions, which are foundational technologies in modern drug synthesis.[6]

Caption: Role of this compound as a central hub for diversification.

Key Application: Scaffold for Kinase Inhibitors

The pyridine core is a well-established "hinge-binding" motif in many kinase inhibitors, which are a critical class of oncology drugs.[7][8] The amine at the 3-position can act as a hydrogen bond donor, while the rest of the molecule can be elaborated to occupy the ATP-binding pocket. The bromine at the 5-position allows for the strategic introduction of larger aryl or heteroaryl groups via Suzuki coupling, which can form crucial interactions in the hydrophobic regions of the kinase active site.[9]

General Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative, self-validating protocol for coupling an arylboronic acid to the scaffold.[9][10]

-

System Setup & Inerting:

-

To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base such as K₃PO₄ or K₂CO₃ (2.0-3.0 eq.).

-

Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

-

Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. Causality: This is critical as the Pd(0) catalyst is oxygen-sensitive and oxidative degradation will terminate the catalytic cycle.

-

-

Reaction Execution:

-

Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v). Causality: The water is essential for dissolving the inorganic base and facilitating the transmetalation step.

-

Heat the reaction mixture to 85-95 °C and stir vigorously for 12-18 hours.

-

Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed.

-

-

Workup and Purification:

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution in vacuo and purify the crude product by flash column chromatography on silica gel.

-

Safety and Handling

As a Senior Application Scientist, I must emphasize that robust safety protocols are non-negotiable. While a specific, verified Safety Data Sheet (SDS) for this compound must be consulted before use, GHS classifications for closely related brominated aminopyridines provide a strong basis for hazard assessment.[3]

-

Hazard Statements (Anticipated):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H318/H319: Causes serious eye damage/irritation.

-

H335: May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A lab coat must be worn. Ensure full coverage of exposed skin.

-

-

Handling and Storage:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid breathing dust, fumes, or vapors.

-

Store in a tightly sealed container in a cool, dry place under an inert atmosphere to maintain purity.[2]

-

Conclusion

This compound is more than just a chemical; it is a strategic tool for accelerating drug discovery. Its trifunctional nature provides chemists with a pre-installed, orthogonal set of reactive sites, enabling the rapid and efficient synthesis of diverse and complex molecular architectures. By understanding its physicochemical properties, plausible synthetic routes, and its powerful applications in palladium-catalyzed cross-coupling reactions, researchers can fully leverage this scaffold to build the next generation of targeted therapeutics, particularly in the competitive field of kinase inhibitor development.

References

- Google Patents. (n.d.). Synthesis of (5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

Google Patents. (n.d.). Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[11][12][13]triazolo[1,5-a]pyridine. Retrieved January 7, 2026, from

- BenchChem. (2025). Application Notes and Protocols: 5-Bromo-N-phenylpyridin-3-amine as a Versatile Building Block in Organic Synthesis. BenchChem.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Why 5-Bromo-6-methoxypyridin-3-amine is Essential for Modern Drug Discovery. Retrieved January 7, 2026, from [Link]

-

Dandu, R. R., Rose, A. C., & Hudkins, R. L. (2011). A Facile and Efficient Synthesis of 3-Amino-5-bromopyridine Derivatives Using Microwave Irradiation. HETEROCYCLES, 83(4), 875. [Link]

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved January 7, 2026, from [Link]

-

National Institutes of Health. (n.d.). Development of MAP4 kinase inhibitors as motor-neuron-protecting agents. Retrieved January 7, 2026, from [Link]

-

National Institutes of Health. (n.d.). 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine. Retrieved January 7, 2026, from [Link]

-

Two Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved January 7, 2026, from [Link]

-

The Royal Society of Chemistry. (2015). Access to a New Class of Synthetic Building Blocks via Trifluoromethoxylation of Pyridines and Pyrimidines. Retrieved January 7, 2026, from [Link]

-

National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Retrieved January 7, 2026, from [Link]

- BenchChem. (2025).

-

PubChem. (n.d.). 5-Bromo-2-methoxypyridin-3-amine. Retrieved January 7, 2026, from [Link]

-

Bentham Science. (n.d.). A Review on Medicinally Important Heterocyclic Compounds. Retrieved January 7, 2026, from [Link]

- Google Patents. (n.d.). Preparation method of 3-amino-4-methylpyridine.

-

PubMed. (n.d.). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Retrieved January 7, 2026, from [Link]

-

Justia Patents. (2016). Process for the preparation of tofacitinib and intermediates thereof. Retrieved January 7, 2026, from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 5-Bromo-2-methoxypyridin-3-amine | C6H7BrN2O | CID 44754869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

- 5. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Development of MAP4 kinase inhibitors as motor-neuron-protecting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 12. WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine - Google Patents [patents.google.com]

- 13. nbinno.com [nbinno.com]

Technical Guide: A Multi-Technique Approach to the Structure Elucidation of 5-Bromo-4-methoxypyridin-3-amine

Abstract

The unequivocal determination of a chemical structure is the bedrock of all subsequent research and development, particularly in the fields of medicinal chemistry and materials science. This guide presents a comprehensive, multi-technique strategy for the structural elucidation of a novel substituted pyridine, 5-Bromo-4-methoxypyridin-3-amine. As this compound is not extensively documented in public literature, this document serves as a practical case study, guiding researchers through a logical, self-validating workflow. We will proceed from initial purity assessment using Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), through definitive molecular formula confirmation by High-Resolution Mass Spectrometry (HRMS), functional group identification via Fourier-Transform Infrared (FTIR) spectroscopy, and culminating in the complete assembly of the molecular framework using advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind each experimental choice is detailed, providing a robust template for the characterization of new chemical entities.

Strategic Overview: The Elucidation Workflow

The structural elucidation of a novel compound is a systematic process of hypothesis generation and validation. Each analytical technique provides a unique piece of the puzzle. The overall strategy is to move from broad, general information to highly specific, connective data. This workflow ensures that each step builds upon the validated information of the last, minimizing ambiguity and leading to a single, confirmed structure.

Our workflow for this compound is designed as follows:

Caption: Integrated workflow for structure elucidation.

Physicochemical and Purity Assessment

Before undertaking advanced spectroscopic analysis, it is imperative to confirm the purity and homogeneity of the sample. Contaminants can introduce extraneous signals, leading to significant misinterpretation of data. Ultra-Performance Liquid Chromatography (UPLC) coupled with a mass spectrometer (MS) is the preferred method for this assessment due to its high resolution, speed, and sensitivity.[1][2]

The objective is to observe a single, sharp chromatographic peak at a specific retention time, which corresponds to a single mass-to-charge ratio (m/z) in the mass detector.

Expected Outcome: A UPLC-MS analysis should reveal a major peak (>98% purity by area) with an associated m/z value corresponding to the protonated molecule [M+H]⁺. For this compound (C₆H₇BrN₂O), the expected monoisotopic mass is 201.9796 u. The mass spectrometer should detect ions around m/z 203 and 205, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).[3][4]

Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, enabling the determination of a unique elemental composition. This experiment is critical for distinguishing between compounds with the same nominal mass but different atomic makeups.

The key diagnostic feature for this compound is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[5][6] This results in a characteristic doublet for the molecular ion peak (M⁺) and any fragments containing bromine, where the peaks are separated by 2 m/z units and have nearly equal intensity.[3][4][7]

| Ion | Formula | ⁷⁹Br Calculated Mass (m/z) | ⁸¹Br Calculated Mass (m/z) | Expected Ratio |

| [M+H]⁺ | C₆H₈BrN₂O⁺ | 202.9874 | 204.9854 | ~1:1 |

Interpretation: The observation of this distinct 1:1 doublet at the predicted high-resolution mass is conclusive evidence for the presence of a single bromine atom and validates the proposed molecular formula.

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of bonds within the molecule. It is a rapid and effective method for identifying the functional groups present, confirming that the key chemical motifs of the target structure are intact.

For this compound, the following absorption bands are anticipated:

-

N-H Stretching: Primary amines (R-NH₂) typically show two distinct bands in the 3500-3300 cm⁻¹ region due to asymmetric and symmetric stretching modes.[8][9][10][11]

-

C-H Stretching: Aromatic C-H stretches are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group will appear just below 3000 cm⁻¹.

-

N-H Bending: A characteristic bending (scissoring) vibration for the primary amine is expected around 1650-1580 cm⁻¹.[9]

-

C=C and C=N Stretching: Aromatic ring stretching vibrations will produce several bands in the 1600-1450 cm⁻¹ region.

-

C-O Stretching: A strong band corresponding to the aryl-alkyl ether C-O stretch is expected in the 1335-1250 cm⁻¹ range.[9]

The presence of these key bands provides strong, direct evidence for the primary amine, the methoxy group, and the aromatic pyridine core.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Core Structure Assembly

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and constitution of a molecule.[12] A suite of 1D and 2D experiments is required to assign every proton and carbon and to piece the molecular fragments together. All chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard, following IUPAC recommendations.[13]

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the number of distinct proton environments and their connectivity through spin-spin coupling. For the pyridine ring, two aromatic protons are expected. Their chemical shifts are heavily influenced by the substituents.[14][15]

-

The proton at C6 (H-6) is adjacent to the electron-withdrawing nitrogen and is expected to be the most downfield.[12][16]

-

The proton at C2 (H-2) is also adjacent to the nitrogen but is ortho to the electron-donating amine group, which will shield it slightly relative to H-6.

-

The methoxy group (-OCH₃) will appear as a sharp singlet, typically in the 3.8-4.0 ppm range.

-

The amine group (-NH₂) protons will appear as a broad singlet, the chemical shift of which can be highly variable depending on solvent and concentration.

¹³C NMR and DEPT Spectroscopy

The ¹³C NMR spectrum indicates the number of unique carbon environments. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are then used to determine the multiplicity of each carbon (CH₃, CH₂, CH, or quaternary C).

-

Aromatic Carbons: Five distinct signals are expected for the pyridine ring carbons. The carbons directly bonded to electronegative atoms (C3-N, C4-O, C5-Br) will be significantly affected. Typical pyridine C2/C6 carbons appear around 150 ppm, C3/C5 around 124 ppm, and C4 around 136 ppm, but these will be heavily modified by the substituents.[17]

-

Quaternary Carbons: C3, C4, and C5 are substituted and will be identified as quaternary carbons in the DEPT experiment.

-

Methine Carbons (CH): C2 and C6 will appear as CH signals.

-

Methyl Carbon (CH₃): The methoxy carbon is expected to resonate around 55-62 ppm.[18]

| Assignment | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) | DEPT-135 |

| H-2 | ~8.0 (s) | ~145 | Positive (CH) |

| C3-NH₂ | - | ~135 | No Signal (C) |

| C4-OCH₃ | - | ~155 | No Signal (C) |

| C5-Br | - | ~110 | No Signal (C) |

| H-6 | ~8.2 (s) | ~148 | Positive (CH) |

| -OCH₃ | ~3.9 (s) | ~58 | Positive (CH₃) |

| -NH₂ | ~5.0 (br s) | - | - |

2D NMR for Unambiguous Connectivity

Two-dimensional NMR experiments are essential to connect the fragments identified in 1D spectra.[19] The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the cornerstone of this process, as it reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[20][21][22][23]

Key HMBC Correlations to Confirm the Structure:

-

-OCH₃ to C4: A strong correlation from the methoxy protons (~3.9 ppm) to the quaternary carbon C4 (~155 ppm) is the single most important correlation. It definitively places the methoxy group at the C4 position.

-

H-2 to C4 and C6: The aromatic proton H-2 (~8.0 ppm) should show correlations to the quaternary carbon C4 and the methine carbon C6.

-

H-6 to C4 and C2: The aromatic proton H-6 (~8.2 ppm) should show correlations to the quaternary carbon C4 and the methine carbon C2.

-

-NH₂ to C2 and C4: The amine protons, if sharp enough, would show correlations to C2 and C4, confirming its position at C3.

Caption: Key HMBC correlations confirming connectivity.

Data Synthesis and Final Structure Confirmation

The structure of this compound is confirmed by the seamless integration of all spectroscopic data:

-

UPLC-MS establishes the sample as a pure, single component.

-

HRMS confirms the elemental composition C₆H₇BrN₂O via accurate mass and the characteristic 1:1 bromine isotopic pattern.

-

FTIR verifies the presence of a primary amine, a methoxy group, and an aromatic ring.

-

¹H and ¹³C NMR account for all protons and carbons in the molecular formula, identifying two aromatic CH groups, one CH₃ group, and three quaternary aromatic carbons.

-

HMBC provides the final, unambiguous links between these fragments, most critically placing the methoxy group at C4 and confirming the relative positions of all substituents on the pyridine ring.

This collective, self-validating dataset allows for the unequivocal assignment of the structure as this compound.

Detailed Experimental Protocols

7.1 UPLC-MS Purity Analysis

-

System: Waters ACQUITY UPLC with a Single Quadrupole Detector.

-

Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

-

Flow Rate: 0.6 mL/min.

-

Injection Volume: 1 µL.

-

Detection: PDA at 254 nm; ESI+ scan from m/z 100-500.

-

Sample Prep: Dissolve ~1 mg of sample in 1 mL of Methanol.[24][25]

7.2 NMR Spectroscopy

-

Instrument: Bruker Avance III HD 500 MHz spectrometer.

-

Solvent: Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆) with 0.03% TMS.

-

Concentration: ~10 mg of sample in 0.6 mL of solvent.

-

¹H NMR: 16 scans, spectral width of -2 to 12 ppm.

-

¹³C NMR: 1024 scans, spectral width of -10 to 220 ppm.

-

HMBC: Optimized for a long-range coupling constant (ⁿJCH) of 8 Hz.

-

Data Processing: All data processed using appropriate software (e.g., MestReNova, TopSpin) with baseline correction and referencing to the TMS signal (0.00 ppm). All data should be managed according to FAIR principles to ensure findability, accessibility, interoperability, and reusability.[26][27][28][29]

References

-

NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

- Linstrom, P. J., & Mallard, W. G. (Eds.). (2001). The NIST Chemistry WebBook: A chemical data resource on the Internet.

-

MatDaCs. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (2009). The NIST Chemistry Webbook. Retrieved from [Link]

-

PubChem. (2006). NIST Chemistry WebBook - PubChem Data Source. Retrieved from [Link]

- Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe, 28(5), 12-16.

- Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC.

- Abramovitch, R. A., & Davis, J. B. (1964). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Journal of the Chemical Society B: Physical Organic, 1137-1140.

- Hanson, R. M., et al. (2022). FAIRSpec-ready spectroscopic data collections – advice for researchers, authors, and data managers (IUPAC Technical Report). Pure and Applied Chemistry, 94(7), 849-860.

-

ACS Fall 2025. (2025). IUPAC FAIRSpec-ready recommendations for researchers, authors, and publishers in the area of spectroscopy. Retrieved from [Link]

-

BTC. (2025). What is the NMR spectrum of Pyridine Series compounds like? Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine.... Retrieved from [Link]

-

Waters Corporation. (n.d.). Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

- Rayner, P. J., et al. (2018). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Chemistry – A European Journal, 24(5), 1044-1048.

-

Ingenta Connect. (2022). IUPAC specification for the FAIR management of spectroscopic data in chemistry (IUPAC FAIRSpec) – guiding principles. Retrieved from [Link]

- Hanson, R., et al. (2022). IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles. ChemRxiv.

-

Chemistry LibreTexts. (2024). 19: HMBC. Retrieved from [Link]

-

Organomation. (n.d.). Introduction to UPLC-MS Sample Preparation. Retrieved from [Link]

-

Rocky Mountain Labs. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

-

YouTube. (2022). HMBC spectrum | Heteronuclear Multiple Bond Correlation. Retrieved from [Link]

-

Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

-

CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC. Retrieved from [Link]

-

Compound Interest. (2015). Mass spectrometry and a guide to interpreting mass spectra. Retrieved from [Link]

-

University of Arizona. (n.d.). Interpretation Mass spectral interpretation. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

Defense Technical Information Center. (1990). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

-

YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Retrieved from [Link]

-

YouTube. (2022). 384 BCH3023 Heterocyclic Amines. Retrieved from [Link]

-

ScienceDirect. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

-

N.H.P. Laboratories. (n.d.). ultrahigh pressure liquid chromatography—mass spectrometer dual detector (uplc‑ ms/ms ). Retrieved from [Link]

-

AIP Publishing. (1965). Analysis of the NMR Spectrum of Pyridine. Retrieved from [Link]

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

-

Journal of the Turkish Chemical Society. (2023). UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds II: Primary Amines. Retrieved from [Link]

-

PubMed. (2007). Analysis of heterocyclic aromatic amines. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of the studied heterocyclic amines. Retrieved from [Link]

-

MDPI. (2001). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Retrieved from [Link]

-

Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (2015). Structural elucidation of compounds using different types of spectroscopic techniques. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of the heterocyclic aromatic amines. Retrieved from [Link]

Sources

- 1. measurlabs.com [measurlabs.com]

- 2. UPLC-MS/MS TRIPLE QUAD - N.H.P. Laboratories [nhplab.com]

- 3. savemyexams.com [savemyexams.com]

- 4. compoundchem.com [compoundchem.com]

- 5. asdlib.org [asdlib.org]

- 6. youtube.com [youtube.com]

- 7. uni-saarland.de [uni-saarland.de]

- 8. rockymountainlabs.com [rockymountainlabs.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. spectroscopyeurope.com [spectroscopyeurope.com]

- 14. What is the NMR spectrum of Pyridine Series compounds like? - Blog [m.btcpharmtech.com]

- 15. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 16. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 17. testbook.com [testbook.com]

- 18. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. HMBC: Significance and symbolism [wisdomlib.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. youtube.com [youtube.com]

- 23. nmr.ceitec.cz [nmr.ceitec.cz]

- 24. organomation.com [organomation.com]

- 25. japsonline.com [japsonline.com]

- 26. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 27. IUPAC FAIRSpec-ready recommendations for researchers, authors, and publishers in the area of spectroscopy - American Chemical Society [acs.digitellinc.com]

- 28. IUPAC specification for the FAIR management of spectroscopic data...: Ingenta Connect [ingentaconnect.com]

- 29. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Solubility of 5-Bromo-4-methoxypyridin-3-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-4-methoxypyridin-3-amine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery.[1][2][3] Its utility as a synthetic intermediate hinges on its solubility in various organic solvents, a critical parameter for reaction kinetics, purification, and formulation. This guide provides a comprehensive technical overview of the theoretical and practical aspects of the solubility of this compound. We will delve into the molecular characteristics governing its solubility, present established methodologies for its empirical determination, and offer insights into solvent selection for laboratory and developmental applications.

Introduction: The Significance of this compound

This compound serves as a versatile building block in the synthesis of a wide array of pharmacologically active molecules.[1] The pyridine core, functionalized with a bromine atom, a methoxy group, and an amine group, provides multiple reactive sites for constructing complex molecular architectures.[1] Understanding the solubility of this intermediate is paramount for optimizing synthetic routes, ensuring reproducibility of experimental results, and developing viable drug formulations.[4] Poor solubility can pose significant challenges in drug development, affecting bioavailability and therapeutic efficacy.[5]

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. The molecular structure of this compound offers several clues to its expected solubility profile in organic solvents.

Molecular Structure and Physicochemical Properties:

The presence of a nitrogen atom in the pyridine ring and the amino group makes the molecule basic.[8][9] The methoxy group and the bromine atom contribute to its overall polarity and lipophilicity. The ability of the amino group and the pyridine nitrogen to act as hydrogen bond acceptors, and the amino group to act as a hydrogen bond donor, will significantly influence its interaction with protic and aprotic polar solvents.

Expected Solubility Trends:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to the potential for hydrogen bonding between the solvent and the amino and methoxy groups, as well as the pyridine nitrogen.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile): Good solubility is anticipated. These solvents can act as hydrogen bond acceptors and have high dielectric constants, which helps to solvate the polar functional groups of the molecule.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Low solubility is expected. The polar nature of this compound makes it less compatible with the non-polar environment of these solvents.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility may be observed. While less polar than protic solvents, they can still engage in dipole-dipole interactions.

The interplay of these functional groups and their interactions with different solvents will ultimately determine the solubility. Substituent effects on the pyridine ring are known to significantly influence properties like permeability and, by extension, solubility.[10]

Experimental Determination of Solubility

Accurate solubility data is crucial and is typically determined empirically. The two main types of solubility testing are kinetic and thermodynamic.[5]

-

Kinetic Solubility: Measures the concentration at which a compound, initially dissolved in a solvent like DMSO, precipitates when added to an aqueous solution. This is often used in early drug discovery for high-throughput screening.[5]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a given solvent. It is the maximum concentration of a substance that can dissolve in a solvent at equilibrium.[5][11] This is the more relevant measure for formulation and process development.

The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[4][12]

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.[12]

-

Phase Separation: Separate the saturated solution from the undissolved solid. This can be achieved by centrifugation or filtration. Care must be taken to avoid adsorption of the compound onto the filter material.[11]

-

Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11] A calibration curve with known concentrations of the compound should be used for accurate quantification.

The following diagram illustrates the workflow for the shake-flask method:

Caption: Workflow for Thermodynamic Solubility Determination by the Shake-Flask Method.

Predicted Solubility Profile

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions between the solvent and the amine, methoxy, and pyridine nitrogen functionalities. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Good to High | Strong dipole-dipole interactions and hydrogen bond accepting capabilities of the solvents effectively solvate the polar molecule. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | Intermediate polarity allows for some degree of solvation through dipole-dipole interactions. |

| Ethers | Tetrahydrofuran (THF) | Moderate | THF can act as a hydrogen bond acceptor, leading to moderate solubility. |

| Aromatic | Toluene | Low to Moderate | The aromatic nature of toluene may allow for some π-π stacking interactions with the pyridine ring, but overall polarity mismatch limits solubility. |

| Non-polar Alkanes | Hexane, Heptane | Low | Significant mismatch in polarity and intermolecular forces leads to poor solvation. |

Practical Applications and Considerations

The choice of solvent is critical in various stages of research and development:

-

Organic Synthesis: For reactions involving this compound, a solvent in which all reactants are soluble is generally preferred to ensure a homogeneous reaction mixture and optimal reaction rates. For instance, in Suzuki cross-coupling reactions, a mixture of a polar aprotic solvent like 1,4-dioxane and water is often employed.[13]

-

Purification: Recrystallization, a common purification technique, relies on the differential solubility of the compound in a particular solvent at different temperatures. A solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures would be an ideal choice.

-

Formulation: In drug development, understanding the solubility in various pharmaceutically acceptable solvents is crucial for creating stable and bioavailable formulations.[4]

Conclusion

While quantitative solubility data for this compound in a range of organic solvents requires empirical determination, a strong theoretical understanding of its molecular structure allows for reliable predictions of its solubility behavior. The functional groups present in the molecule, namely the amino, methoxy, and bromo substituents on the pyridine core, dictate its interactions with different solvent classes. For researchers and drug development professionals, the methodologies outlined in this guide provide a robust framework for determining the solubility of this important synthetic intermediate, thereby facilitating its effective use in synthesis, purification, and formulation.

References

- A review of methods for solubility determination in biopharmaceutical drug characteris

- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).

- C–H···π interactions disrupt electrostatic interactions between non-aqueous electrolytes to increase solubility. (2023, August 14).

- CAS 31872-78-3 this compound. (n.d.). Alfa Chemistry.

- Pyridine. (n.d.). Solubility of Things.

- Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. (n.d.). PMC - NIH.

- This compound. (n.d.). Two Chongqing Chemdad Co., Ltd.

- Why 5-Bromo-6-methoxypyridin-3-amine is Essential for Modern Drug Discovery. (n.d.).

- 5-Bromo-2-methoxypyridin-3-amine | C6H7BrN2O | CID 44754869. (n.d.). PubChem.

- 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine. (n.d.). NIH.

- 1232431-11-6|5-Bromo-4-methoxypyridin-2-amine|BLD Pharm. (n.d.).

- Pyridine. (n.d.). chemeurope.com.

- 5-Bromo-N-(3,4-dimeth-oxy-benz-yl)pyridin-2-amine. (2012, May 1). PubMed.

- 3-bromo-5-fluoro-4-methoxypyridine | 1214376-94-9. (n.d.). Sigma-Aldrich.

- Pyridine. (n.d.). Wikipedia.

- An In-depth Technical Guide to 3-Bromo-5-methoxypyridine: Chemical Properties and Synthetic Applic

- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017, January 27). MDPI.

- 5-Bromo-4-methoxypyridin-2-amine | 1232431-11-6. (n.d.). Sigma-Aldrich.

- US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (n.d.).

- 5-Bromo-4-methoxypyridin-2-amine | 1232431-11-6. (n.d.). Sigma-Aldrich.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Bromo-N-(3,4-dimeth-oxy-benz-yl)pyridin-2-amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. Pyridine [chemeurope.com]

- 9. Pyridine - Wikipedia [en.wikipedia.org]

- 10. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. mdpi.com [mdpi.com]

Unlocking the Therapeutic Promise of 5-Bromo-4-methoxypyridin-3-amine: A Technical Guide to Investigating its Potential Biological Activity

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine nucleus is a cornerstone in medicinal chemistry, integral to numerous FDA-approved drugs and a fertile ground for the discovery of novel therapeutic agents.[1][2][3] Within this vast chemical space, substituted aminopyridines represent a particularly promising class of compounds, known to exhibit a wide spectrum of biological effects.[4] This technical guide focuses on 5-Bromo-4-methoxypyridin-3-amine , a molecule with a substitution pattern suggestive of significant, yet largely unexplored, biological potential. Due to a lack of direct experimental data on this specific compound, this document provides a comprehensive framework for its investigation, drawing insights from the established activities of structurally related isomers and the broader aminopyridine family. We will delve into the most probable therapeutic targets—kinase inhibition, neurological modulation, and antimicrobial and cytotoxic activities—and provide detailed, field-proven protocols for their systematic evaluation.

Introduction: The Rationale for Investigation

This compound (CAS No: 31872-78-3) is a halogenated methoxy-substituted aminopyridine.[5][6] While its direct biological profile is not extensively documented in peer-reviewed literature, the pharmacological activities of its structural relatives provide a compelling rationale for its investigation.

-

Isomeric Precedent: The isomers 5-Bromo-2-methoxypyridin-3-amine and 5-Bromo-6-methoxypyridin-3-amine are recognized as crucial intermediates in the synthesis of potent kinase inhibitors, particularly for oncology targets like PI3K/mTOR.[7] This strongly suggests that this compound could serve as a valuable scaffold for developing novel kinase inhibitors.

-

The Aminopyridine Core: The aminopyridine scaffold is a well-established pharmacophore. 4-aminopyridine, for instance, is a known potassium channel blocker used in the treatment of neurological conditions like multiple sclerosis.[4][8] This points towards a potential for neurological activity.

-

Broad Pharmacological Potential: Derivatives of aminopyridine have demonstrated a wide array of pharmacological effects, including anti-inflammatory, antiviral, antibacterial, antifungal, and analgesic properties.[4]

This guide, therefore, is structured to explore these three primary avenues of potential biological activity, providing the scientific logic and detailed methodologies for a comprehensive preclinical assessment.

Potential Biological Activity I: Kinase Inhibition

The substitution pattern of this compound makes it a prime candidate for interaction with the ATP-binding pocket of various kinases. The pyridine nitrogen can act as a hydrogen bond acceptor, a common feature in many kinase inhibitors. The development of sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors, using an isomer of our target compound, highlights this potential.[7][9]

Key Kinase Families to Investigate:

-

PI3K/mTOR Pathway: This is a central pathway regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[10]

-

PIM Kinases: This family of serine/threonine kinases is often overexpressed in hematological malignancies and solid tumors, making them attractive oncology targets.

-

Tyrosine Kinases (e.g., EGFR, FLT3): Many pyridine-based molecules have been developed as inhibitors of tyrosine kinases, which are critical drivers in various cancers.[11]

Experimental Workflow for Kinase Inhibition Screening

The following workflow outlines a systematic approach to evaluating the kinase inhibitory potential of this compound.

Caption: Workflow for kinase inhibitor profiling.

Protocol: In Vitro PI3K/mTOR Dual Kinase Activity Assay

This protocol describes a common method for assessing the inhibitory activity of a compound against PI3K and mTOR kinases.

-

Reagents and Materials:

-

Recombinant human PI3K and mTOR enzymes.

-

Substrate (e.g., PIP2 for PI3K, recombinant 4E-BP1 for mTOR).

-

ATP.

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system.

-

This compound dissolved in DMSO.

-

384-well white assay plates.

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO, then dilute further in assay buffer.

-

To each well of the 384-well plate, add 2.5 µL of the diluted compound. Include wells for positive (no inhibitor) and negative (no enzyme) controls.

-

Add 2.5 µL of the enzyme solution (PI3K or mTOR) to each well (except negative controls).

-

Initiate the kinase reaction by adding 5 µL of a substrate/ATP mix. The final ATP concentration should be close to the Km value for each enzyme to accurately determine competitive inhibition.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent, incubating, then adding a kinase detection reagent.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the positive control.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Potential Biological Activity II: Neurological Modulation via Potassium Channel Blockade

Aminopyridines are archetypal voltage-gated potassium (Kv) channel blockers.[4] 4-Aminopyridine and 3,4-diaminopyridine are used clinically to improve symptoms in neurological conditions by enhancing neurotransmission.[4][12] The mechanism involves blocking exposed Kv channels in demyelinated axons, which prolongs the action potential and restores nerve impulse conduction.[8][13] Given its core structure, this compound warrants investigation for similar activity.

Experimental Workflow for Potassium Channel Activity

Caption: Workflow for potassium channel modulator screening.

Protocol: High-Throughput Fluorescent Potassium Channel Assay (Thallium Flux)

This assay provides a robust method for screening compounds for their ability to block potassium channels in a high-throughput format.[1][14]

-

Reagents and Materials:

-

A stable cell line expressing the potassium channel of interest (e.g., HEK293 cells expressing Kv1.5).

-

FluxOR™ II Green Potassium Ion Channel Assay Kit (Thermo Fisher Scientific) or similar.

-

Assay buffer and stimulus buffer (containing thallium sulfate).

-

This compound and a known potassium channel blocker (e.g., 4-aminopyridine) as a positive control.

-

Black-walled, clear-bottom 96- or 384-well microplates.

-

-

Procedure:

-

Plate the cells in the microplates and grow to confluence.

-

Prepare the FluxOR™ II Green reagent loading solution according to the manufacturer's protocol.

-

Remove the culture medium from the cells and add the loading solution. Incubate for 90 minutes at 37°C.

-

During incubation, prepare serial dilutions of this compound and the positive control compound.

-

After incubation, transfer the plate to a fluorescence microplate reader (e.g., FLIPR® Tetra System).

-

Add the compound dilutions to the wells and incubate for a specified time (e.g., 10-20 minutes).

-

Add the stimulus buffer containing thallium to all wells to activate the channels.

-

Immediately begin measuring fluorescence (Ex/Em ≈ 495/525 nm) over time. The influx of thallium through open potassium channels will cause an increase in fluorescence.

-

-

Data Analysis:

-

Calculate the rate of fluorescence increase or the peak fluorescence intensity for each well.

-

Determine the percentage of inhibition caused by the compound at each concentration compared to the vehicle control.

-

Calculate the IC50 value as described for the kinase assay.

-

Potential Biological Activity III: Cytotoxicity and Antimicrobial Effects

The broad pharmacological profile of many aminopyridine derivatives includes anticancer and antimicrobial activities.[4] Therefore, a general assessment of the cytotoxicity of this compound against various cell lines (both cancerous and non-cancerous) is a critical first step. Parallel screening against a panel of pathogenic bacteria and fungi will determine its potential as an anti-infective agent.

Protocol: MTT Assay for General Cytotoxicity

The MTT assay is a standard colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[2][3][15]

-

Reagents and Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., HEK293).

-

Appropriate cell culture medium (e.g., DMEM) with 10% FBS.

-

This compound dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

96-well tissue culture plates.

-

-

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include vehicle-only (DMSO) controls.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours. Metabolically active cells will convert the yellow MTT to purple formazan crystals.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Plot cell viability against the logarithm of the compound concentration and determine the IC50 (concentration that inhibits 50% of cell growth).

-

Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][16]

-

Reagents and Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus fumigatus).

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

This compound and standard antibiotics/antifungals (e.g., ciprofloxacin, fluconazole).

-

Sterile 96-well microplates.

-

-

Procedure:

-

Prepare a 2-fold serial dilution of the test compound across the wells of the 96-well plate using the appropriate broth.

-

Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., 0.5 McFarland standard).

-

Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Summary of Potential Activities and Data Interpretation

The table below summarizes the proposed investigations and the key data outputs.

| Potential Activity | Primary Screening Method | Confirmatory/Secondary Assay | Key Metric | Inferred Therapeutic Area |

| Kinase Inhibition | Broad Kinase Panel Screen | Cell-based Phosphorylation Assay | IC50 | Oncology, Inflammation |

| Neurological Modulation | Thallium Flux Assay | Patch-Clamp Electrophysiology | IC50, Effect on Gating | Multiple Sclerosis, Epilepsy |

| Cytotoxicity | MTT Assay on Cancer Cell Lines | Apoptosis/Cell Cycle Assays | IC50 | Oncology |

| Antibacterial Activity | Broth Microdilution | Time-Kill Assay | MIC | Infectious Diseases |

| Antifungal Activity | Broth Microdilution | - | MIC | Infectious Diseases |

Conclusion